molecular formula C11H13N B12050078 (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine CAS No. 22774-65-8

(2,4-Dimethyl-phenyl)-prop-2-ynyl-amine

Cat. No.: B12050078
CAS No.: 22774-65-8
M. Wt: 159.23 g/mol
InChI Key: DEAQILIFUYEIIL-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-phenyl)-prop-2-ynyl-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a prop-2-ynyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylacetylene with an amine under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-phenyl)-prop-2-ynyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(2,4-Dimethyl-phenyl)-prop-2-ynyl-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenylacetylene
  • 2,4-Dimethylphenylamine
  • 2,4-Dimethylphenylpropanol

Uniqueness

(2,4-Dimethyl-phenyl)-prop-2-ynyl-amine is unique due to the presence of both the alkyne and amine functional groups, which confer distinct reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

22774-65-8

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2,4-dimethyl-N-prop-2-ynylaniline

InChI

InChI=1S/C11H13N/c1-4-7-12-11-6-5-9(2)8-10(11)3/h1,5-6,8,12H,7H2,2-3H3

InChI Key

DEAQILIFUYEIIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC#C)C

Origin of Product

United States

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